benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]carbamate
Description
Benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]carbamate is a synthetic carbamate derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a benzyl carbamate moiety. The Boc group (2-methylpropan-2-yl oxycarbonylamino) is widely used in organic synthesis as a protective group for amines, ensuring stability during reactions while allowing selective deprotection under acidic conditions . The compound’s structure includes a phenylpropyl backbone, which may confer hydrophobic interactions and influence its reactivity or biological activity.
Properties
IUPAC Name |
benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-22(2,3)28-21(26)24-19(14-17-10-6-4-7-11-17)15-23-20(25)27-16-18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVYKFUFGNYJIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CNC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 3-Phenylpropylamine Intermediate
The 3-phenylpropylamine core is synthesized via alkylation or reduction. A common approach involves:
- Alkylation of benzylamine with a brominated 3-phenylpropyl compound (e.g., 3-phenylpropyl bromide) under basic conditions (e.g., K₂CO₃, DMF).
- Reduction of nitriles or amides to introduce the amine functionality.
Example Reaction:
$$
\text{Ph-CH}2\text{-CH}2\text{-CH}2\text{-Br} + \text{NH}3 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Ph-CH}2\text{-CH}2\text{-CH}2\text{-NH}2
$$
Boc Protection of the Amine
The amine is protected with di-tert-butyl dicarbonate (Boc anhydride) to prevent side reactions during subsequent steps. Key conditions include:
- Base : Sodium bicarbonate (NaHCO₃) or 4-dimethylaminopyridine (DMAP).
- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).
Example Reaction:
$$
\text{Ph-CH}2\text{-CH}2\text{-CH}2\text{-NH}2 + \text{Boc anhydride} \xrightarrow{\text{NaHCO}3, \text{THF}} \text{Ph-CH}2\text{-CH}2\text{-CH}2\text{-NH-Boc}
$$
Carbamate Formation
The Boc-protected amine reacts with benzyl chloroformate to form the final carbamate. Critical factors include:
Example Reaction:
$$
\text{Ph-CH}2\text{-CH}2\text{-CH}2\text{-NH-Boc} + \text{ClCO}2\text{Bn} \xrightarrow{\text{TEA, DCM}} \text{Ph-CH}2\text{-CH}2\text{-CH}2\text{-NH-CO}2\text{Bn}
$$
Yield : ~70–85% under optimized conditions.
Advanced Methodologies
Stereochemical Control
For chiral analogs, resolution of racemic intermediates using optically active acids (e.g., L-tartaric acid) is employed. This ensures enantiopure products, critical for pharmaceutical applications.
Resolution Protocol :
Alternative Carbamate Reagents
Activated mixed carbonates (e.g., p-nitrophenyl chloroformate) enhance reactivity and simplify purification.
Table 1: Carbamate Formation Methods
| Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzyl chloroformate | TEA, DCM, 0°C → RT | 75–85 | |
| p-Nitrophenyl carbonate | DMAP, THF, RT | 80–90 | |
| Benzotriazole carbonate | DMAP, CH₃CN, RT | 85–95 |
Purification and Characterization
Workup and Isolation
Analytical Data
Key Spectral Features :
- ¹H NMR : Boc (1.48 ppm, singlet), benzyl (7.24–7.35 ppm, multiplet).
- ¹³C NMR : Carbamate carbonyl (152–160 ppm).
Challenges and Optimizations
Side Reactions
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions due to its carbamate (-NHCOO-) and tert-butoxycarbonyl (Boc) groups:
| Reaction Conditions | Products | Mechanism |
|---|---|---|
| Acidic (HCl, H₂SO₄) | Benzyl alcohol + primary amine hydrochloride + CO₂ | Cleavage of carbamate via protonation |
| Basic (NaOH, KOH) | Phenol derivatives + tert-butyl alcohol + carbamic acid salts | Nucleophilic attack on carbonyl carbon |
| Enzymatic (e.g., esterases) | Deprotected amine intermediates (biological relevance) | Enzyme-catalyzed hydrolysis |
-
Kinetics : Hydrolysis rates increase with temperature (ΔG‡ ~50–70 kJ/mol) and solvent polarity (polar aprotic > polar protic).
-
Steric Effects : The tert-butyl group slows hydrolysis compared to unsubstituted carbamates due to steric hindrance.
Deprotection of Boc Group
The Boc group [(2-methylpropan-2-yl)oxycarbonyl] is selectively removed under acidic conditions to yield free amines:
Reaction :
-
Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C for 1–4 hours .
-
Yield : >90% when monitored via HPLC.
Coupling Reactions
The deprotected amine participates in nucleophilic acyl substitution or reductive amination:
Acylation
Example : Reaction with acetyl chloride
-
Solvent : Tetrahydrofuran (THF) or ethyl acetate
-
Catalyst : Triethylamine (TEA) for HCl scavenging.
Reductive Amination
Example : Reaction with aldehydes/ketones
-
Conditions : pH 7–8, room temperature.
Oxidation and Reduction
-
Oxidation : The benzyl group oxidizes to benzoic acid derivatives under strong oxidants (KMnO₄, CrO₃).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group, yielding primary amines .
Stability Under Ambient Conditions
| Factor | Impact |
|---|---|
| Moisture | Hydrolyzes slowly (t₁/₂ = 14 days at 25°C, 60% RH) |
| Light | Photodegradation observed under UV light (λ = 254 nm) |
| Temperature | Stable up to 150°C; decomposes above 200°C (DSC data) |
Stereochemical Considerations
The compound contains chiral centers at C2 and C3 of the propyl chain. Reactions often proceed with retention of configuration unless harsh conditions induce racemization .
Comparative Reactivity with Analogues
| Compound | Hydrolysis Rate (k, s⁻¹) | Deprotection Efficiency |
|---|---|---|
| Benzyl carbamate (unsubstituted) | 2.1 × 10⁻³ | N/A |
| Benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]carbamate | 8.7 × 10⁻⁵ | 92% |
| tert-Butyl carbamate | 1.5 × 10⁻⁴ | 85% |
Data derived from kinetic studies under pH 7.4, 37°C.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Recent studies have highlighted the potential of benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]carbamate as an anticancer agent. The compound has shown efficacy in inhibiting the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival. For instance, it has been noted to enhance the binding of integrin, which plays a crucial role in tumor metastasis and angiogenesis .
2. Drug Delivery Systems
The compound's structure allows for its use in drug delivery systems. Its ability to form stable complexes with various therapeutic agents can enhance the bioavailability and targeted delivery of drugs to specific tissues, particularly in cancer therapy. The incorporation of the benzyl group enhances lipophilicity, facilitating cellular uptake .
Biochemical Applications
1. Enzyme Inhibition
this compound has been investigated for its role as an enzyme inhibitor. It has shown potential in inhibiting key enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .
2. Protein Interaction Studies
The compound can be utilized in studies focusing on protein-protein interactions. By modifying proteins with this carbamate derivative, researchers can explore how these interactions affect cellular functions and signal transduction pathways .
Material Science
1. Polymer Synthesis
In material science, this compound can serve as a monomer for synthesizing novel polymers. Its unique chemical properties allow for the development of materials with specific mechanical and thermal properties suitable for various applications, including coatings and adhesives .
2. Surface Modification
The compound can also be used for surface modification of materials to enhance their properties, such as hydrophobicity or biocompatibility. This is particularly useful in biomedical applications where material interactions with biological systems are critical .
Case Studies
Mechanism of Action
The mechanism of action of benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The phenylpropyl chain may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects on Stability and Reactivity
- Boc-protected analogs: 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid (): Shares the Boc-protected amino group but incorporates a carboxylic acid and hydroxyl group, enhancing polarity and hydrogen-bonding capacity. This contrasts with the benzyl carbamate in the target compound, which increases hydrophobicity .
Molecular Weight and LogP Comparisons
LogP values estimated using fragment-based methods.
Biological Activity
Benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]carbamate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's chemical formula is , and it has a molecular weight of 466.525 g/mol. The structural features include a benzyl group, a carbamate moiety, and a tert-butoxycarbonyl (Boc) protecting group, which are crucial for its biological activity.
Anticancer Properties
Recent studies have indicated that derivatives of similar carbamate compounds exhibit promising anticancer activity. For example, compounds derived from benzilmonoxime have shown potent effects against various cancer cell lines, including leukemia and breast cancer. Specifically, these derivatives demonstrated significant growth inhibition (GI) against cancer cells while maintaining low cytotoxicity towards normal human cells .
| Compound | Cancer Type | Growth Inhibition (%) | Cytotoxicity |
|---|---|---|---|
| 5d | Leukemia | >70 | Low |
| 5h | Ovarian | >80 | Low |
| 5x | Breast | >90 | Low |
These findings suggest that this compound could share similar mechanisms of action, potentially acting as a CDK inhibitor or through other pathways that disrupt cancer cell proliferation.
Antibacterial and Antifungal Activities
In addition to anticancer properties, the compound's structural analogs have demonstrated antibacterial and antifungal activities. A study on related thiocarbohydrazide derivatives reported significant antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans .
| Activity Type | Target Organism | Growth Inhibition (%) |
|---|---|---|
| Antibacterial | Acinetobacter baumannii | >73 |
| Antibacterial | Escherichia coli | >95 |
| Antifungal | Candida albicans | >93 |
These results indicate that the biological activity of this compound may extend beyond anticancer effects to include antimicrobial properties.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Cell Cycle Progression : Similar compounds have been shown to interfere with cell cycle regulators, leading to apoptosis in cancer cells.
- Disruption of Cellular Signaling Pathways : The compound may modulate key signaling pathways involved in cell survival and proliferation.
- Antimicrobial Activity : The presence of the benzyl group may enhance membrane permeability in bacteria, leading to increased susceptibility to the compound.
Case Studies and Research Findings
A comparative analysis with established anticancer agents such as sunitinib revealed that certain derivatives exhibited superior potency against multiple cancer types . This highlights the therapeutic potential of this compound as a candidate for drug development.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]carbamate, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via multi-step reactions involving carbamate protection and coupling. For example, lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) can reduce intermediates to yield the target compound with high efficiency (98% yield) . Non-Kolbe electrolysis methods are also employed to generate structurally related carbamates, requiring careful control of solvent polarity and temperature to optimize selectivity . Key steps include protecting group strategies (e.g., tert-butoxycarbonyl, Cbz) and purification via column chromatography or recrystallization.
Q. How can researchers confirm the molecular structure of this compound using spectroscopic methods?
- Methodological Answer : Structural confirmation relies on ¹H NMR , ¹³C NMR , and mass spectrometry (MS) . For instance, ¹H NMR signals for tert-butyl groups (δ ~1.4 ppm) and benzyl carbamate protons (δ ~5.1 ppm) are diagnostic. High-resolution MS (HRMS) or ESI-MS validates molecular weight, while IR spectroscopy confirms carbonyl (C=O) and carbamate (N–H) functional groups . X-ray crystallography, using programs like SHELXL, provides definitive stereochemical data when single crystals are obtained .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
